molecular formula C18H27NO5 B3080877 (2S,6R)-tert-butyl 2-(benzyloxymethyl)-6-(hydroxymethyl)morpholine-4-carboxylate CAS No. 1093085-90-5

(2S,6R)-tert-butyl 2-(benzyloxymethyl)-6-(hydroxymethyl)morpholine-4-carboxylate

Cat. No. B3080877
CAS RN: 1093085-90-5
M. Wt: 337.4 g/mol
InChI Key: SDTSUOTTWLJMFI-CVEARBPZSA-N
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Description

(2S,6R)-tert-butyl 2-(benzyloxymethyl)-6-(hydroxymethyl)morpholine-4-carboxylate, also known as Boc-4-HM-OBzl, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a morpholine derivative that contains a tert-butyl group, a benzyloxymethyl group, and a carboxylate group. It is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Scientific Research Applications

Chiral Morpholine Derivatives in Asymmetric Synthesis

One of the significant applications of compounds similar to (2S,6R)-tert-butyl 2-(benzyloxymethyl)-6-(hydroxymethyl)morpholine-4-carboxylate is in the field of asymmetric synthesis. These compounds are utilized as chiral building blocks or reagents to construct complex molecular architectures with high optical purity. For instance, Dave and Sasaki (2004) demonstrated a facile route to synthesize enantioselective trans-3,5-bis(benzyl/tert-butyldiphenylsilyloxymethyl)morpholines, which are potential candidates for the C(2)-symmetric class of chiral reagents. This methodology involves the coupling of a serinol derivative with 2,3-O-isopropylideneglycerol triflate or its equivalent, extending to the synthesis of chiral trans-3-(benzyloxymethyl)-5-(tert-butyldiphenylsilyloxymethyl)morpholine as a useful chiral building block (Dave & Sasaki, 2004).

Enantioselective Synthesis of Key Intermediates

Compounds like (2S,6R)-tert-butyl 2-(benzyloxymethyl)-6-(hydroxymethyl)morpholine-4-carboxylate also find applications in the enantioselective synthesis of key pharmaceutical intermediates. For example, Campbell et al. (2009) described an efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for a series of potent CCR2 antagonists. The key step in this sequence is an iodolactamization, leading to a highly functionalized intermediate (Campbell et al., 2009).

Crystal Structure and Molecular Interactions

The crystal structure and intermolecular interactions of related morpholine derivatives are also subjects of scientific research. For instance, Wang et al. (2011) studied the crystal structure of a related compound, highlighting the morpholine ring's chair conformation and the weak intermolecular C—H⋯O hydrogen bonds that link molecules into chains along the b-axis (Wang et al., 2011).

Novel Synthesis and Structural Studies

Research into novel synthetic routes and the structural properties of morpholine derivatives continues to be a vibrant field. Komissarov et al. (1991) reported an unusual synthesis route for sterically hindered cyclohexadienes starting from a morpholino derivative, which exhibited thermochromic properties in solution due to dissociation into morpholine and diphenoxyquinone under certain conditions (Komissarov et al., 1991).

properties

IUPAC Name

tert-butyl (2R,6S)-2-(hydroxymethyl)-6-(phenylmethoxymethyl)morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-18(2,3)24-17(21)19-9-15(11-20)23-16(10-19)13-22-12-14-7-5-4-6-8-14/h4-8,15-16,20H,9-13H2,1-3H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTSUOTTWLJMFI-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OC(C1)COCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](O[C@@H](C1)COCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,6R)-tert-butyl 2-(benzyloxymethyl)-6-(hydroxymethyl)morpholine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,6R)-tert-butyl 2-(benzyloxymethyl)-6-(hydroxymethyl)morpholine-4-carboxylate
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(2S,6R)-tert-butyl 2-(benzyloxymethyl)-6-(hydroxymethyl)morpholine-4-carboxylate
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(2S,6R)-tert-butyl 2-(benzyloxymethyl)-6-(hydroxymethyl)morpholine-4-carboxylate
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(2S,6R)-tert-butyl 2-(benzyloxymethyl)-6-(hydroxymethyl)morpholine-4-carboxylate

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